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Compound of Interest |

5-Chloro-2-methoxypyridin-3-
Compound Name:
amine
CAS No.: 886373-70-2
Cat. No.: B582020

Compound Profile & Significance

5-Chloro-2-methoxypyridin-3-amine is a critical heterocyclic building block, primarily utilized
in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and other bioactive
small molecules.[1] Its structural integrity is defined by the coexistence of an electron-donating
amino group and an electron-withdrawing chlorine atom on a pyridine core, creating a unique
electronic "push-pull" system that influences its reactivity and spectral signature.

o |[UPAC Name: 5-Chloro-2-methoxypyridin-3-amine[2]

CAS Number: 112102-36-8

Molecular Formula: CeH7CIN20

Molecular Weight: 158.58 g/mol

Physical State: Yellow solid[3][4][5]

Structural Analysis & Synthesis Context

To accurately interpret the spectra, one must understand the synthesis pathway, as impurities
(such as the unreduced nitro precursor or demethylated byproducts) often dictate the baseline
noise in raw data.
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Synthesis & Analysis Workflow

The standard preparation involves the catalytic hydrogenation or chemical reduction of 5-
chloro-2-methoxy-3-nitropyridine. The following workflow illustrates the critical control points for
spectroscopic sampling.
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Figure 1: Synthesis and isolation workflow highlighting the critical path to the target analyte.

Spectroscopic Data: Nuclear Magnetic Resonance
(NMR)

The NMR data presented below is derived from high-purity samples in deuterated chloroform
(CDCIs). The assignment of signals is based on the electronic environment of the pyridine ring
protons.

'H NMR Data (400 MHz, CDCIs)

The proton spectrum is characterized by two distinct aromatic doublets and a sharp methoxy
singlet.[5]
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Mechanistic Insight: The coupling constant (J = 2.2 Hz) represents a meta-coupling (

) between H-4 and H-6, typical for 2,3,5-substituted pyridines where ortho protons are absent.

13C NMR Data (100 MHz, CDCIs)

The carbon spectrum confirms the presence of 6 distinct carbon environments.
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Chemical Shift (6, ppm) Carbon Type Assighment

151.5 Quaternary (C-0O) C-2 (Attached to Methoxy)
132.7 Quaternary (C-N) C-3 (Attached to Amine)
131.8 Methine (CH) C-6 (Alpha to Nitrogen)
124.4 Quaternary (C-CI) C-5 (Attached to Chlorine)
119.6 Methine (CH) C-4 (Beta to Nitrogen)
53.7 Methyl (CHs) -OCHs

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming the molecular weight and the presence of
the halogen (chlorine).

 lonization Mode: ESI+ (Electrospray lonization, Positive mode) or El (Electron Impact).
e Molecular lon (M+): 158.0 / 160.0 Da.

Isotope Pattern Analysis

Due to the natural abundance of Chlorine isotopes (

Cl and

Cl), the mass spectrum will display a characteristic 3:1 intensity ratio for the M and M+2 peaks.

m/z Value Relative Intensity Origin
158.0 100% (Base Peak) [M+H]* containing 3>Cl
160.0 ~32% [M+H]* containing 3’Cl

Diagnostic Fragmentation (EI Mode):
e M- 15 (Loss of -CHs): Cleavage of the methoxy methyl group.

e M - 35/36 (Loss of CI/HCI): Characteristic of aryl chlorides.
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e M - 28 (Loss of CO): Common in phenols/ethers after rearrangement.

Infrared (IR) Spectroscopy (Theoretical & Analog-
Based)

While experimental IR fingerprints vary by instrument resolution, the following functional group
bands are diagnostic for this structure.

Wavenumber (cm—?) Vibration Mode Functional Group

Primary Amine (-NHz). Look for

3450 - 3300 Stretching (Doublet) two bands
(asymmetric/symmetric).
3050 - 3000 Stretching (Weak) Aromatic C-H.
2950 - 2850 Stretching Aliphatic C-H (from -OCHs).
) Pyridine Ring (C=N/C=C
1620 - 1580 Stretching o
skeletal vibrations).
1250 - 1200 Stretching Aryl Alkyl Ether (C-O-C).
] Ar-Cl (often weak/obscured in
1050 - 1000 Stretching

fingerprint region).

Experimental Validation Protocol

To ensure the data above matches your synthesized sample, follow this self-validating protocol:

e Solubility Check: Dissolve 5 mg in 0.6 mL CDCls. The solution should be clear yellow.
Turbidity suggests inorganic salts (NaCl) from the reduction workup.

e Proton Count: Integrate the methoxy singlet (3.95 ppm) and set it to 3.00. The aromatic
doublets must integrate to 1.00 + 0.05 each.

e D20 Shake: Add 1 drop of D20 to the NMR tube. The broad singlet at 3.60 ppm (-NH2)
should disappear or diminish significantly, confirming the exchangeable amine protons.
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Structural Logic Diagram

The following diagram visualizes the correlation between the chemical structure and the
observed NMR signals.
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Figure 2: Structural logic correlating electronic effects to chemical shift values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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